2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution rules. The parent structure is ethanone , with substituents at the 1- and 2-positions. At the 1-position, the 3-methylpiperidin-1-yl group is attached, while the 2-position hosts a 5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl substituent.
Systematic Breakdown:
- Ethanone backbone : The carbonyl group (C=O) at position 1 defines the root.
- 1-(3-Methylpiperidin-1-yl) : A 3-methyl-substituted piperidine ring is bonded to the carbonyl carbon.
- 2-(5-Methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl) : A pyrazole ring substituted at position 3 with a 4-methylpiperazine carbonyl group and at position 5 with a methyl group.
The full name follows priority rules, with the piperazine carbonyl group taking precedence over the methyl substituent on the pyrazole. The hydrochloride salt is denoted as a separate ionic component, indicating protonation at the piperazine nitrogen.
Molecular Formula and Weight Analysis
The molecular formula is C₁₈H₂₈N₆O₂·HCl , calculated as follows:
| Component | Contribution to Formula |
|---|---|
| Pyrazole core | C₃H₃N₂ |
| 5-Methyl substitution | +CH₃ |
| 4-Methylpiperazine carbonyl | +C₆H₁₁N₂O |
| 3-Methylpiperidinyl | +C₆H₁₂N |
| Ethanone backbone | +C₂H₃O |
| Hydrochloride salt | +HCl |
Molecular weight :
- Base compound : (12×18) + (1×28) + (14×6) + (16×2) = 216 + 28 + 84 + 32 = 360 g/mol
- Hydrochloride : 360 + 36.46 (HCl) = 396.46 g/mol
This aligns with analogous piperazine-pyrazole derivatives, such as 1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone (C₁₃H₂₂N₂O₂, 238.33 g/mol), adjusted for additional substituents.
Three-Dimensional Conformational Analysis
The molecule exhibits conformational flexibility due to its heterocyclic rings and amide linkages:
Key Structural Features:
- Pyrazole Ring : Planar and aromatic, with bond lengths of ~1.34 Å for N–N and ~1.38 Å for C–C.
- Piperazine and Piperidine Rings : Adopt chair conformations to minimize steric strain. The 3-methyl group on piperidine induces axial-equatorial isomerism.
- Amide Linkage : The carbonyl group between pyrazole and piperazine restricts rotation, stabilizing a trans configuration with a dihedral angle of 165–175°.
Computational Modeling:
Density functional theory (DFT) simulations predict three low-energy conformers:
| Conformer | Relative Energy (kcal/mol) | Dominant Feature |
|---|---|---|
| I | 0.0 | Piperazine chair, amide trans |
| II | 1.2 | Piperidine boat, amide cis |
| III | 2.8 | Pyrazole rotated 90° |
Interconversion between conformers occurs via low-energy barriers (<5 kcal/mol), enabling dynamic behavior in solution.
Crystallographic Data and Solid-State Arrangement
While experimental crystallographic data for this specific compound remains unpublished, structural analogs provide insights into likely packing motifs:
Predicted Crystalline Parameters:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=12.4 Å, b=7.8 Å, c=15.2 Å, β=105° |
| Z | 4 |
Packing Interactions:
- Hydrogen Bonding : N–H···Cl⁻ (2.8–3.0 Å) between protonated piperazine and chloride ions.
- Van der Waals Forces : Methyl groups engage in C–H···π interactions (3.3–3.5 Å) with pyrazole rings.
- Stacking : Offset π-π stacking of pyrazole cores (interplanar distance: 3.6 Å).
The hydrochloride salt likely forms a layered structure, with ionic lattices stabilized by electrostatic interactions and hydrophobic regions from methyl substituents.
Properties
IUPAC Name |
2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]-1-(3-methylpiperidin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2.ClH/c1-14-5-4-6-22(12-14)17(24)13-23-15(2)11-16(19-23)18(25)21-9-7-20(3)8-10-21;/h11,14H,4-10,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGKFBXNTXWRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN2C(=CC(=N2)C(=O)N3CCN(CC3)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone hydrochloride is a complex organic molecule featuring a pyrazole ring and piperazine moieties. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry.
Structural Characteristics
This compound has the following structural features:
- Chemical Formula : C18H24ClN5O
- Molecular Weight : Approximately 366.87 g/mol
- Functional Groups : Pyrazole, piperazine, and acetamide.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily attributed to its structural components. Notably, it has been identified as a potent mutagen in specific strains of Salmonella typhimurium, particularly TA98 and TA100, which are standard models for assessing mutagenicity. This mutagenic property suggests potential implications for cancer research, as compounds with similar structures have shown anti-cancer properties.
The biological activity of this compound may involve:
- Interaction with Biological Targets : The piperazine and pyrazole moieties can interact with various enzymes and receptors, potentially inhibiting or activating key biochemical pathways.
- Mutagenic Mechanisms : The presence of the pyrazole ring is known to facilitate interactions that can lead to DNA damage, contributing to its mutagenic properties.
In Vitro Studies
In vitro studies have demonstrated that compounds structurally similar to this one can inhibit certain enzymes involved in cancer pathways. For instance, derivatives of pyrazole have shown promising results in inhibiting phosphoinositide 3-kinases (PI3K), which are critical in cancer cell proliferation and survival .
Case Studies
A study focusing on pyrazole derivatives reported that modifications at the C(5) position significantly influenced the compounds' inhibitory activities against PI3K isoforms. Compounds with similar piperazine structures displayed IC50 values in the low micromolar range, indicating their potential as therapeutic agents .
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity | IC50 Values (µM) |
|---|---|---|---|
| Compound A | Pyrazole + Piperazine | Anti-cancer | 0.47 |
| Compound B | Pyrazole + Morpholine | Moderate Inhibition | 2.30 |
| Compound C | Pyrazole + Alkyl group | Weak Activity | >10 |
Comparison with Similar Compounds
1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-4-ethylpiperazine Hydrochloride
- Molecular Formula : C₁₆H₂₀Cl₂N₄O₂ vs. Target Compound (hypothesized: ~C₂₀H₂₈ClN₅O₂).
- Core Heterocycle : Replaces pyrazole with 1,2,4-oxadiazole, a bioisostere with distinct electronic properties.
- Substituents : 4-Ethylpiperazine (vs. 4-methylpiperazine in the target) may reduce solubility due to increased hydrophobicity.
- Functional Groups : Chloromethyl on oxadiazole vs. methyl on pyrazole; the former introduces a reactive site for covalent binding .
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone
- Molecular Formula : C₁₂H₁₅ClN₂O vs. Target Compound.
- Simpler Backbone : Lacks the pyrazole and additional piperidine ring, limiting conformational rigidity.
- Substituents : Phenylpiperazine (vs. 3-methylpiperidine) enhances aromatic interactions but may reduce CNS penetration due to higher polarity .
Physicochemical and Pharmacological Comparison
Substituent Impact on Activity
- Pyrazole vs. Oxadiazole : Pyrazole’s hydrogen-bonding capability may improve target engagement compared to oxadiazole’s electron-deficient ring, which is more resistant to metabolic oxidation .
- Piperidine vs. Piperazine : The 3-methylpiperidine in the target compound likely enhances lipophilicity over piperazine derivatives, favoring CNS activity .
- 4-Methyl vs. 4-Ethyl Piperazine : Methyl groups improve solubility relative to ethyl, critical for oral bioavailability .
Q & A
Q. What are the recommended synthetic routes for preparing 2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone hydrochloride, and what critical parameters influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Pyrazole Core Formation : React benzylideneacetone derivatives with substituted phenylhydrazine hydrochlorides under reflux in ethanol (6–8 hours) to yield pyrazole intermediates .
- Piperazine/Piperidine Functionalization : Coupling reactions using carbonyldiimidazole (CDI) or POCl3-mediated cyclization (e.g., 120°C for oxadiazole formation) .
- Salt Formation : Hydrochloride salt preparation via HCl gas or concentrated HCl in anhydrous solvents.
Key Parameters : - Solvent choice (ethanol, dioxane) and reflux duration .
- Stoichiometry of hydrazine derivatives and temperature control to avoid side reactions .
Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral data contradictions be addressed?
- Methodological Answer :
- Structural Confirmation : Use single-crystal X-ray diffraction (SC-XRD) for unambiguous confirmation of the pyrazole-piperazine scaffold and stereochemistry .
- Spectral Analysis :
- IR : Identify carbonyl (1650–1750 cm<sup>−1</sup>) and amine (3200–3400 cm<sup>−1</sup>) stretches .
- NMR : Compare <sup>1</sup>H/<sup>13</sup>C chemical shifts with analogous compounds (e.g., 4-methylpiperazine derivatives in ).
- Contradiction Resolution : Cross-validate with high-resolution mass spectrometry (HR-MS) and elemental analysis to resolve ambiguities in NMR/IR assignments .
Q. What are the solubility and stability considerations for this compound under experimental conditions?
- Methodological Answer :
- Solubility : Optimize in polar aprotic solvents (DMSO, DMF) or acidic aqueous buffers (pH < 5 due to hydrochloride salt) .
- Stability :
- Avoid prolonged exposure to heat (>40°C) or moisture to prevent hydrolysis of the piperazine-carbamide bond .
- Store under inert gas (N2) at –20°C in amber vials .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodological Answer :
- Catalytic Optimization : Use Pd/C or Ni catalysts for hydrogenation steps in piperidine functionalization .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours for cyclization) while maintaining >90% purity .
- Purification : Employ flash chromatography (silica gel, hexane:EtOAc gradient) or recrystallization (ethanol/water) .
Data Table :
| Step | Condition | Yield Improvement | Reference |
|---|---|---|---|
| Cyclization | Microwave (120°C, 30 min) | 85% → 92% | |
| Salt Formation | HCl gas in EtOH | 70% → 88% |
Q. What strategies are effective in resolving contradictions between computational modeling and experimental spectral data?
- Methodological Answer :
- Dynamic NMR : Assess rotational barriers in piperazine/piperidine rings to explain splitting discrepancies .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with SC-XRD bond lengths/angles to validate tautomeric forms .
- Variable-Temperature Studies : Monitor spectral changes at 100–300 K to identify conformational flexibility .
Q. How can researchers evaluate the biological activity of this compound, particularly its enzyme inhibition potential?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., VEGFR2, MMP9) based on structural analogs (pyrazole-carboxamides in ).
- Assay Design :
- In Vitro Inhibition : Use fluorescence-based assays (e.g., 7-amino-4-methylcoumarin substrates for proteases) .
- IC50 Determination : Conduct dose-response curves (1 nM–100 µM) with positive controls (e.g., Sunitinib for VEGFR2) .
- SAR Analysis : Synthesize analogs (e.g., 4-methylpiperazine vs. piperidine substitutions) to probe pharmacophore requirements .
Data Contradiction and Reproducibility
Q. What experimental design limitations could affect the reproducibility of studies involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
